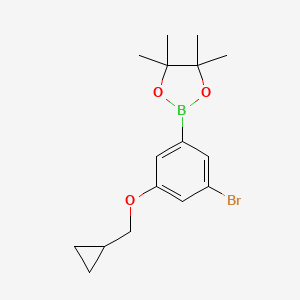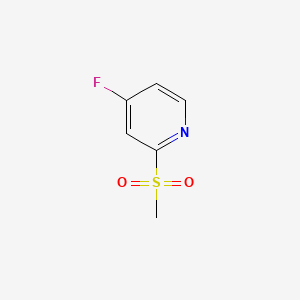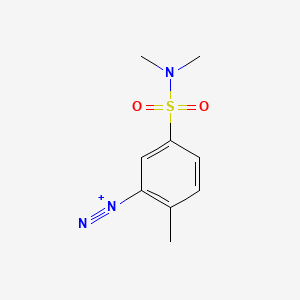![molecular formula C36H24ClN B577938 9-([1,1'-ビフェニル]-4-イル)-3-(4-クロロフェニル)-6-フェニル-9H-カルバゾール CAS No. 1221238-04-5](/img/structure/B577938.png)
9-([1,1'-ビフェニル]-4-イル)-3-(4-クロロフェニル)-6-フェニル-9H-カルバゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole core substituted with biphenyl, chlorophenyl, and phenyl groups, which contribute to its distinct chemical behavior and reactivity.
科学的研究の応用
9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and phenyl groups on the carbazole core. This reaction requires palladium catalysts and bases such as potassium carbonate, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dechlorinated carbazole compounds .
作用機序
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells . Additionally, its electronic properties make it suitable for use in organic electronic devices, where it can facilitate charge transport .
類似化合物との比較
Similar Compounds
9-Phenylcarbazole: Lacks the biphenyl and chlorophenyl groups, resulting in different reactivity and applications.
3,6-Diphenylcarbazole: Similar structure but without the chlorophenyl group, leading to variations in chemical behavior.
9-(4-Biphenyl)carbazole: Contains the biphenyl group but not the chlorophenyl, affecting its electronic properties.
Uniqueness
9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole stands out due to its combination of substituents, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
特性
IUPAC Name |
3-(4-chlorophenyl)-6-phenyl-9-(4-phenylphenyl)carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24ClN/c37-31-17-11-28(12-18-31)30-16-22-36-34(24-30)33-23-29(26-9-5-2-6-10-26)15-21-35(33)38(36)32-19-13-27(14-20-32)25-7-3-1-4-8-25/h1-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUPWBBDOGQWPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=CC=C5)C6=C3C=CC(=C6)C7=CC=C(C=C7)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729168 |
Source


|
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221238-04-5 |
Source


|
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
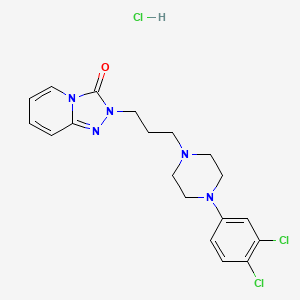
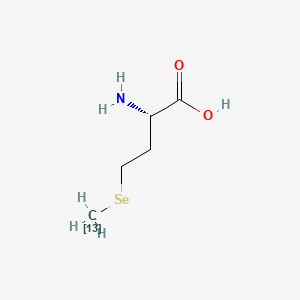
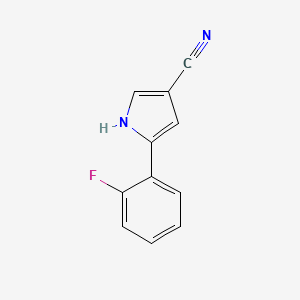
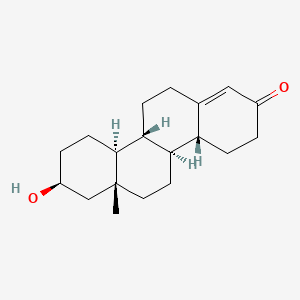
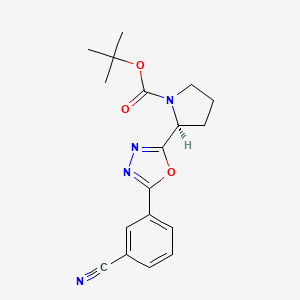
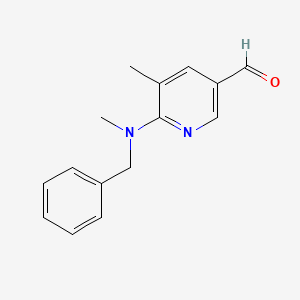
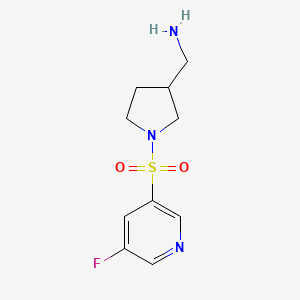
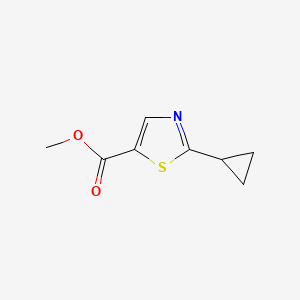
![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)
